molecular formula C20H26N6O3 B279861 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide

Cat. No.: B279861
M. Wt: 398.5 g/mol
InChI Key: NRNKFBDNKBUUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide, also known as APN-01, is a synthetic peptide that has been extensively studied for its potential therapeutic applications in various diseases. APN-01 has shown promising results in preclinical studies and has been investigated for its potential use in treating cardiovascular diseases, respiratory diseases, and acute lung injury.

Mechanism of Action

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide acts as an inhibitor of angiotensin-converting enzyme 2 (ACE2). ACE2 is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body. By inhibiting ACE2, this compound helps to reduce the harmful effects of RAAS activation, such as inflammation, fibrosis, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-fibrotic, and anti-oxidative stress properties. The peptide has been shown to reduce inflammation and fibrosis in animal models of lung injury and cardiovascular disease. This compound has also been shown to reduce oxidative stress and improve vascular function in animal models of hypertension.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide in lab experiments is its specificity for ACE2 inhibition. This compound has been shown to have a high affinity for ACE2, which makes it a potent inhibitor of the enzyme. However, one of the limitations of using this compound in lab experiments is its cost. The peptide is relatively expensive to synthesize, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide. One potential area of research is the use of this compound in treating respiratory diseases, such as acute respiratory distress syndrome (ARDS) and COVID-19. This compound has been shown to have anti-inflammatory and anti-fibrotic properties, which may make it a promising therapeutic agent for these diseases. Another potential area of research is the use of this compound in treating cardiovascular diseases, such as hypertension and heart failure. This compound has been shown to improve vascular function and reduce oxidative stress, which may make it a promising therapeutic agent for these diseases.

Synthesis Methods

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is synthesized using solid-phase peptide synthesis (SPPS) methodology. The synthesis involves the coupling of amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is then purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. The peptide has been investigated for its potential use in treating cardiovascular diseases, respiratory diseases, and acute lung injury. This compound has been shown to have anti-inflammatory, anti-fibrotic, and anti-oxidative stress properties, which make it a promising therapeutic agent.

Properties

Molecular Formula

C20H26N6O3

Molecular Weight

398.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C20H26N6O3/c1-12-19(26(28)29)13(2)24(22-12)11-18(27)21-17-3-4-25(23-17)20-8-14-5-15(9-20)7-16(6-14)10-20/h3-4,14-16H,5-11H2,1-2H3,(H,21,23,27)

InChI Key

NRNKFBDNKBUUCI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4)C)[N+](=O)[O-]

Origin of Product

United States

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